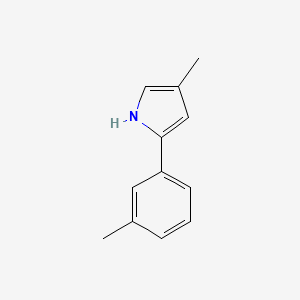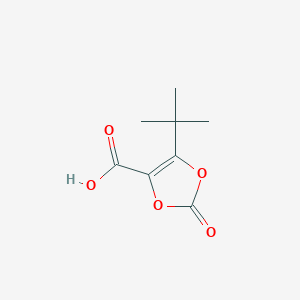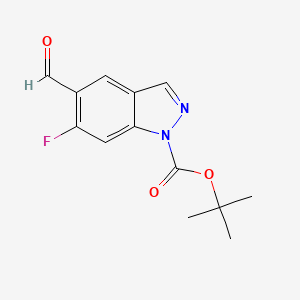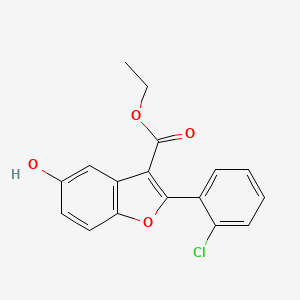
4-Methyl-2-(m-tolyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(m-tolyl)pyrrole is an organic compound with the molecular formula C12H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 4-position and a m-tolyl group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their significant roles in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(m-tolyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst like iron(III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves multi-component reactions due to their efficiency and environmental benefits. For instance, the reaction between arylglyoxals, Meldrum’s acid, and ethyl 2-chloro-3-(arylamino)butenoate in ethanol as a solvent .
化学反应分析
Types of Reactions: 4-Methyl-2-(m-tolyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions can lead to the formation of pyrrolidines.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Reduction: Pyrrolidines.
Substitution: N-alkylpyrroles.
科学研究应用
4-Methyl-2-(m-tolyl)pyrrole has diverse applications in scientific research:
作用机制
The mechanism of action of 4-Methyl-2-(m-tolyl)pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used .
相似化合物的比较
- 2,5-Dimethylpyrrole
- 2-Phenylpyrrole
- 3-Methylpyrrole
Comparison: 4-Methyl-2-(m-tolyl)pyrrole is unique due to the presence of both a methyl group and a m-tolyl group, which confer distinct chemical and biological properties. Compared to other pyrrole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
属性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
4-methyl-2-(3-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-4-3-5-11(6-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3 |
InChI 键 |
VXYQWIVNEZOOPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13679532.png)

![3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)


![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)



![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)
![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)
